molecular formula C10H11N3O4 B8681261 4-(3-Amino-4-nitrophenyl)morpholin-3-one

4-(3-Amino-4-nitrophenyl)morpholin-3-one

Cat. No. B8681261
M. Wt: 237.21 g/mol
InChI Key: ICVVIKZMDYIYJG-UHFFFAOYSA-N
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Patent
US08648201B2

Procedure details

22.2 5.2 g (0.016 mol) of N-(3-amino-4-nitrophenyl)-2-(2-chloroethoxy)acetamide are suspended in 250 ml of acetonitrile, and 6.6 g (0.02 mol) of caesium carbonate are added. The mixture is stirred at room temperature for 18 h. The batch is poured into about 250 ml of water and extracted 3× with 200 ml of ethyl acetate each time. The entire organic phases are dried using anhydrous sodium sulfate, filtered, and the solvent is stripped off in a Rotavapor to a residual volume of about 150 ml. The crystals deposited during evaporation in the rotary evaporator are separated off and dried, giving 4-(3-amino-4-nitrophenyl)morpholin-3-one, HPLC-MS [M+H]+ 238.1.
[Compound]
Name
22.2
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
N-(3-amino-4-nitrophenyl)-2-(2-chloroethoxy)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
caesium carbonate
Quantity
6.6 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([NH:11][C:12](=[O:18])[CH2:13][O:14][CH2:15][CH2:16]Cl)[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9].C(=O)([O-])[O-].[Cs+].[Cs+].O>C(#N)C>[NH2:1][C:2]1[CH:3]=[C:4]([N:11]2[CH2:16][CH2:15][O:14][CH2:13][C:12]2=[O:18])[CH:5]=[CH:6][C:7]=1[N+:8]([O-:10])=[O:9] |f:1.2.3|

Inputs

Step One
Name
22.2
Quantity
5.2 g
Type
reactant
Smiles
Step Two
Name
N-(3-amino-4-nitrophenyl)-2-(2-chloroethoxy)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])NC(COCCCl)=O
Step Three
Name
caesium carbonate
Quantity
6.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted 3× with 200 ml of ethyl acetate each time
CUSTOM
Type
CUSTOM
Details
The entire organic phases are dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The crystals deposited during evaporation in the rotary evaporator
CUSTOM
Type
CUSTOM
Details
are separated off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC=1C=C(C=CC1[N+](=O)[O-])N1C(COCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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